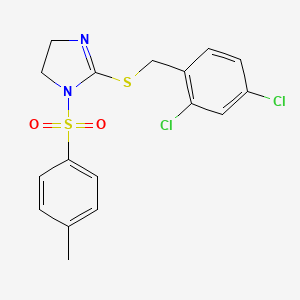

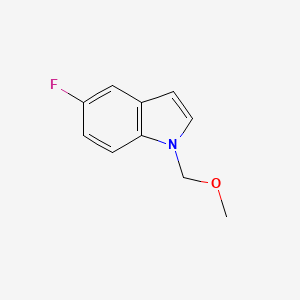

5-fluoro-1-(methoxymethyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of a fluorine atom into organic compound molecules can give these compounds new functions and make them have better performance .

Synthesis Analysis

Fluorinated compounds can be synthesized through various methods. For instance, 5-fluorouracil (5-FU), a widely used fluorinated pyrimidine, can be synthesized by reacting with formaldehyde to form a mixture of N1-hydroxymethylene-5-fluorouracil, N3-hydroxymethylene-5-fluorouracil, and N1,N3-dihydroxymethylene-5-fluorouracil .Molecular Structure Analysis

The molecular structure of fluorinated compounds is often analyzed using techniques like X-ray diffraction . The fluorine atom in these compounds often reveals a cylindrical shape in its deformation electron density .Chemical Reactions Analysis

The reactivity of fluorinated compounds like 5-fluorouracil has been studied using density functional theory (DFT) calculations . The oxidation of 5-fluorouracil by superoxide radical anion (O2•−) or hydroperoxyl radical (HO2•) in water is feasible through a proton-coupled electron transfer (PCET) mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the high electronegativity of fluorine, its low propensity to engage in hydrogen bond formation, the strength of the C–F bond, and the relatively small size of fluorine relative to other potential substituents .Scientific Research Applications

Pharmacological Research

5-Fluoro-1-(methoxymethyl)-1H-indole is studied for its potential pharmacological properties. Researchers investigate its interactions with various biological targets, such as receptors and enzymes, to understand its therapeutic potential. This compound’s unique structure allows it to interact with specific biological pathways, making it a candidate for drug development .

Neurochemical Studies

This compound is also explored in neurochemical research due to its structural similarity to neurotransmitters. Scientists study its effects on the central nervous system, including its potential to modulate neurotransmitter release and receptor activity. These studies aim to uncover new treatments for neurological disorders .

Synthetic Chemistry

In synthetic chemistry, 5-fluoro-1-(methoxymethyl)-1H-indole is used as a building block for creating more complex molecules. Its unique chemical properties make it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Material Science

Researchers in material science explore the use of this compound in the development of new materials. Its fluorinated structure can impart unique properties to polymers and other materials, such as increased stability and resistance to degradation. These materials have potential applications in various industries, including electronics and coatings .

Biochemical Assays

5-Fluoro-1-(methoxymethyl)-1H-indole is utilized in biochemical assays to study enzyme activity and inhibition. Its ability to interact with specific enzymes makes it a useful tool for understanding enzyme mechanisms and developing enzyme inhibitors, which can be used in drug discovery .

Environmental Chemistry

In environmental chemistry, this compound is investigated for its potential impact on the environment. Studies focus on its degradation pathways, persistence in various ecosystems, and potential toxicity to wildlife. Understanding these factors is crucial for assessing the environmental risks associated with its use and disposal .

Mechanism of Action

Target of Action

Similar compounds such as 5-fluorouracil are known to target enzymes like thymidylate synthase . These enzymes play a crucial role in DNA synthesis, making them a strategic target for anticancer drugs .

Mode of Action

Compounds with similar structures, such as 5-fluorouracil, are known to inhibit the action of thymidylate synthase, thereby blocking the synthesis of dna . This results in the death of rapidly dividing cells, such as cancer cells .

Biochemical Pathways

Similar compounds like 5-fluorouracil are known to interfere with the pyrimidine synthesis pathway, particularly affecting the production of thymidylate, a crucial component of dna .

Pharmacokinetics

Similar compounds like 5-fluorouracil have been studied, and it is known that they are rapidly cleared from the body, primarily through renal excretion .

Result of Action

Similar compounds like 5-fluorouracil are known to cause cell death, particularly in rapidly dividing cells such as cancer cells, by inhibiting dna synthesis .

Action Environment

It is known that the effectiveness of similar compounds like 5-fluorouracil can be influenced by factors such as the presence of certain enzymes and the rate of drug metabolism .

Safety and Hazards

Future Directions

The medicinal applications of fluorinated drugs continue to expand rapidly, in part because of new developments in fluorine chemistry that extend the range of compounds that can readily be prepared with fluorine substitution, and because of the increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution .

properties

IUPAC Name |

5-fluoro-1-(methoxymethyl)indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-13-7-12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGJGKMXHMMYGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CC2=C1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-1-(methoxymethyl)-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2628864.png)

![N-phenyl-N-[4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2628869.png)

![Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/structure/B2628871.png)

![5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2628873.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2628880.png)